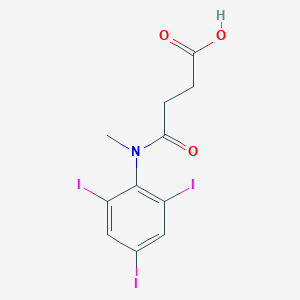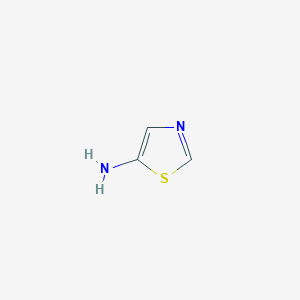
8-Chloro-2-methylquinazolin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "8-Chloro-2-methylquinazolin-4(1H)-one" is a derivative of quinazolinone, a class of organic compounds with a wide range of biological activities. While the provided papers do not directly discuss this specific compound, they do provide insights into the synthesis, structure, and properties of related chloroquinoline and quinazolinone derivatives, which can be informative for understanding the compound .
Synthesis Analysis
The synthesis of quinazolinone derivatives can be achieved through various methods. For instance, the synthesis of chloroquinoline-based chalcones containing a 1,2,3-triazole moiety was accomplished and characterized by NMR, mass spectra, and X-ray diffraction . Similarly, a novel 6-bromo-2-chloro-3-butylquinazolin-4(3H)-one was synthesized from available chemicals . These methods could potentially be adapted for the synthesis of "8-Chloro-2-methylquinazolin-4(1H)-one" by altering the starting materials or reaction conditions.
Molecular Structure Analysis
The molecular structure of quinazolinone derivatives is often confirmed using single-crystal X-ray diffraction. For example, the structure of a novel chlorobismuthate(III) complex with 8-hydroxyquinolinium was determined using this technique . Similarly, the crystal structure of a new 6-bromo-2-chloro-3-butylquinazolin-4(3H)-one was elucidated, revealing its triclinic system and the presence of hydrogen bonds and (\pi)-stacking interactions . These findings suggest that "8-Chloro-2-methylquinazolin-4(1H)-one" would likely exhibit similar intermolecular interactions.
Chemical Reactions Analysis
The reactivity of quinazolinone derivatives can be explored through their participation in various chemical reactions. For instance, the azide-alkyne cycloaddition reaction was used to synthesize 1H-1,2,3-triazole-tethered 7-chloroquinoline-isatin hybrids, demonstrating the versatility of chloroquinoline derivatives in click chemistry . This suggests that "8-Chloro-2-methylquinazolin-4(1H)-one" may also be amenable to such reactions, potentially leading to a variety of novel compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazolinone derivatives can be quite diverse. The photophysical properties of chloroquinoline-based chalcones were investigated, revealing insights into their absorbance, fluorescence spectra, and quantum yields . Additionally, the antibacterial activity of a 6-bromo-2-chloro-3-butylquinazolin-4(3H)-one was assessed, and its crystal packing was analyzed using Hirshfeld surfaces and electrostatic surface potential . These studies indicate that "8-Chloro-2-methylquinazolin-4(1H)-one" could also possess unique photophysical properties and biological activities.
Wissenschaftliche Forschungsanwendungen
Synthetic Chemistry Applications
8-Chloro-2-methylquinazolin-4(1H)-one serves as a key intermediate in the synthesis of a wide range of substituted quinolinone compounds. For instance, Ismail, Abass, and Hassan (2000) demonstrated its utility in synthesizing various 4-substituted 2-quinolinones and quinolinethiones, including sulfanyl, hydrazino, azido, and amino derivatives, highlighting its importance in synthetic organic chemistry for creating compounds with potential therapeutic applications Ismail, Abass, & Hassan, 2000.
Pharmacological Applications
In pharmacology, derivatives of 8-Chloro-2-methylquinazolin-4(1H)-one have been explored for their therapeutic potential. A notable study by Sirisoma et al. (2009) discovered a derivative that acts as a potent inducer of apoptosis and anticancer agent, demonstrating excellent blood-brain barrier penetration and efficacy in various cancer models, indicating its significant potential in cancer therapy Sirisoma et al., 2009.
Material Science Applications
The compound and its derivatives have been studied for their applications in material science, particularly as corrosion inhibitors. Rbaa et al. (2019) synthesized novel derivatives based on the 8-hydroxyquinoline moiety, demonstrating their effectiveness as corrosion inhibitors for mild steel in hydrochloric acid, showcasing the compound's utility beyond pharmacology into industrial applications Rbaa et al., 2019.
Molecular Biology Applications
In the realm of molecular biology, derivatives of 8-Chloro-2-methylquinazolin-4(1H)-one have been utilized to study their interaction with biological targets. Murugavel et al. (2018) investigated novel isomer quinoline derivatives for their antimicrobial activities, employing computational and experimental methods to elucidate their mechanisms of action, thereby contributing to our understanding of how these compounds can be tailored for specific biological activities Murugavel et al., 2018.
Safety And Hazards
In terms of safety and hazards, if inhaled, the victim should be moved into fresh air and given oxygen if breathing is difficult . If not breathing, artificial respiration should be given and a doctor should be consulted immediately . Following skin contact, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water . In case of eye contact, rinse with pure water for at least 15 minutes . If ingested, rinse mouth with water, do not induce vomiting, and call a doctor or Poison Control Center immediately .
Eigenschaften
IUPAC Name |
8-chloro-2-methyl-3H-quinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c1-5-11-8-6(9(13)12-5)3-2-4-7(8)10/h2-4H,1H3,(H,11,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEGYAYOQTQMORC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2Cl)C(=O)N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20650061 |
Source


|
| Record name | 8-Chloro-2-methylquinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20650061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Chloro-2-methylquinazolin-4(1H)-one | |
CAS RN |
19407-54-6 |
Source


|
| Record name | 8-Chloro-2-methylquinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20650061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Hexahydro-1H-pyrido[1,2-A]pyrazin-3(2H)-one](/img/structure/B99048.png)









![[(3S,9R,10S,13R,14R,17R)-17-[(2R,5S)-5,6-Dimethylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy-trimethylsilane](/img/structure/B99066.png)
